molecular formula C10H13BrN2 B13747131 5-Bromo-2-(cyclohexyl)pyrimidine

5-Bromo-2-(cyclohexyl)pyrimidine

Cat. No.: B13747131
M. Wt: 241.13 g/mol
InChI Key: WSXUSXAJONAYNC-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclohexyl)pyrimidine is a heterocyclic organic compound with the molecular formula C10H13BrN2 It features a pyrimidine ring substituted with a bromine atom at the 5-position and a cyclohexyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-2-(cyclohexyl)pyrimidine involves the reaction of 2-bromomalonaldehyde with an amidine compound. This reaction is typically carried out under mild conditions, making it suitable for large-scale production . Another method involves the use of 5-bromo-2-iodopyrimidine as an intermediate, which can undergo selective palladium-catalyzed cross-coupling reactions with various arylboronic acids and alkynylzincs .

Industrial Production Methods

The industrial production of this compound often employs the aforementioned synthetic routes due to their efficiency and scalability. The use of palladium-catalyzed cross-coupling reactions is particularly favored in industrial settings due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclohexyl)pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are employed.

    Cross-Coupling: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the pyrimidine ring.

    Reduction Products: Reduced forms of the compound.

    Cross-Coupling Products: Aryl- and alkynyl-substituted pyrimidines.

Scientific Research Applications

5-Bromo-2-(cyclohexyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclohexyl)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the cyclohexyl group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit specific enzymes or interact with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(cyclohexyl)pyrimidine is unique due to the presence of both a bromine atom and a cyclohexyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of complex molecules and advanced materials.

Properties

IUPAC Name

5-bromo-2-cyclohexylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXUSXAJONAYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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